molecular formula C15H15NS B12860977 5-[4-(Methylsulfanyl)phenyl]indoline

5-[4-(Methylsulfanyl)phenyl]indoline

Cat. No.: B12860977
M. Wt: 241.4 g/mol
InChI Key: WBUMWYILWMONHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Methylsulfanyl)phenyl]indoline is a compound belonging to the indoline family, which is a significant class of heterocyclic compounds Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfanyl)phenyl]indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method features high efficiency, low catalyst loadings, and mild operating conditions. Another method involves the use of phenylhydrazine hydrochloride and cyclohexanone under reflux conditions with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reactions due to their high yield and efficiency. The use of inexpensive reagents and mild conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfanyl)phenyl]indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-(Methylsulfanyl)phenyl]indoline has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfanyl)phenyl]indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the methylsulfanyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Methylsulfonyl)phenyl]indoline
  • 5-[4-(Methylthio)phenyl]indoline
  • 5-[4-(Ethylsulfanyl)phenyl]indoline

Uniqueness

5-[4-(Methylsulfanyl)phenyl]indoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H15NS/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-7,10,16H,8-9H2,1H3

InChI Key

WBUMWYILWMONHW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.